molecular formula C11H9IN2O2 B1404222 Benzyl 4-iodo-1H-pyrazole-1-carboxylate CAS No. 952338-83-9

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Cat. No. B1404222
Key on ui cas rn: 952338-83-9
M. Wt: 328.11 g/mol
InChI Key: RMOBSWZFJWFDMF-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

CbzCl (95% grade, 2.9 mL, 20 mmol) is added to a solution of 4-iodo-1H-pyrazole (2.97 g, 15.3 mmol) and Et3N (3.2 mL, 23 mmol) in toluene (30 mL) at 0° C. The mixture is stirred at 0° C. for 1 h and partitioned between EtOAc and aq. NaHCO3. The organic layer is dried over MgSO4, concentrated and chromatographed to afford the title compound as a white solid: 1H NMR (CDCl3) δ 8.20 (s, 1H), 7.72 (s, 1H), 7.50-7.31 (m, 5H), 5.46 (s, 2H).
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[I:12][C:13]1[CH:14]=[N:15][NH:16][CH:17]=1.CCN(CC)CC>C1(C)C=CC=CC=1>[CH2:4]([O:3][C:1]([N:15]1[CH:14]=[C:13]([I:12])[CH:17]=[N:16]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl
Name
Quantity
2.97 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
3.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1N=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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